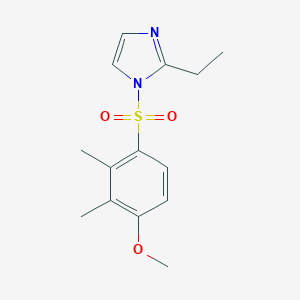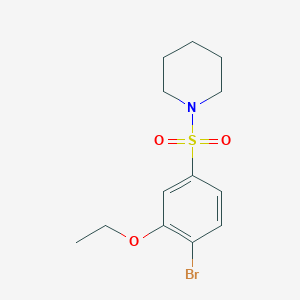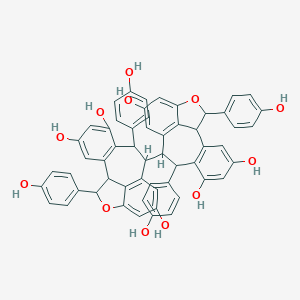
2,3,5,6-Tetramethylphenylpiperidino sulfone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,5,6-Tetramethylphenylpiperidino sulfone, commonly known as TMTOPS, is a chemical compound that has been widely used in scientific research. TMTOPS has a unique structure that makes it an ideal candidate for various applications in the field of chemistry and biology.
Mécanisme D'action
TMTOPS acts as a radical initiator by abstracting a hydrogen atom from a substrate, forming a radical intermediate. This intermediate then undergoes further reactions, resulting in the formation of a polymer. As a spin trap, TMTOPS reacts with free radicals, forming a stable adduct that can be detected using electron paramagnetic resonance spectroscopy. TMTOPS also interacts with lipids and proteins, resulting in changes in its fluorescence properties.
Biochemical and Physiological Effects:
TMTOPS has been shown to have antioxidant properties, protecting cells from oxidative stress. It has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. TMTOPS has been used in studies of cellular signaling pathways, particularly those involving reactive oxygen species and lipid metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
TMTOPS has several advantages for lab experiments, including its stability, ease of synthesis, and low toxicity. However, it also has limitations, including its limited solubility in water and its reactivity with other compounds.
Orientations Futures
There are several future directions for research on TMTOPS. One area of interest is the development of new synthesis methods that can produce TMTOPS in higher yields and purity. Another area of interest is the use of TMTOPS in drug delivery systems, particularly for targeting free radicals in cancer cells. Additionally, TMTOPS could be used as a tool for studying the role of free radicals in aging and age-related diseases.
Conclusion:
In conclusion, TMTOPS is a versatile compound that has been widely used in scientific research. Its unique structure and properties make it an ideal candidate for various applications in the field of chemistry and biology. TMTOPS has been shown to have antioxidant and anti-inflammatory effects, and has been used in studies of cellular signaling pathways. While TMTOPS has several advantages for lab experiments, it also has limitations. There are several future directions for research on TMTOPS, including the development of new synthesis methods and the use of TMTOPS in drug delivery systems.
Méthodes De Synthèse
TMTOPS can be synthesized using a variety of methods, including the reaction of 2,3,5,6-tetramethylphenylpiperidin-4-one with sulfur dichloride or sodium sulfite. The reaction produces TMTOPS as a yellow crystalline solid, which can be purified using recrystallization or column chromatography.
Applications De Recherche Scientifique
TMTOPS has been extensively used in scientific research due to its unique structure and properties. It is commonly used as a radical initiator in polymerization reactions, as well as a spin trap for detecting free radicals in biological systems. TMTOPS has also been used as a fluorescent probe for studying membrane dynamics and lipid-protein interactions.
Propriétés
Formule moléculaire |
C15H23NO2S |
|---|---|
Poids moléculaire |
281.4 g/mol |
Nom IUPAC |
1-(2,3,5,6-tetramethylphenyl)sulfonylpiperidine |
InChI |
InChI=1S/C15H23NO2S/c1-11-10-12(2)14(4)15(13(11)3)19(17,18)16-8-6-5-7-9-16/h10H,5-9H2,1-4H3 |
Clé InChI |
DHSCEGXKLZVSEC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCCCC2)C)C |
SMILES canonique |
CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCCCC2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




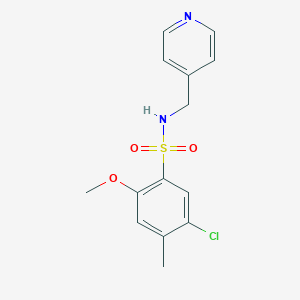

![8-[[(2R)-3,3-dimethyloxiran-2-yl]methyl]-5,7-dimethoxychromen-2-one](/img/structure/B230865.png)
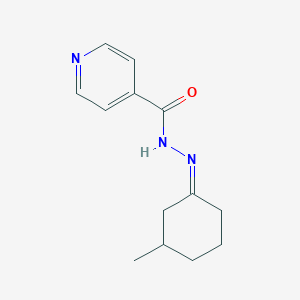
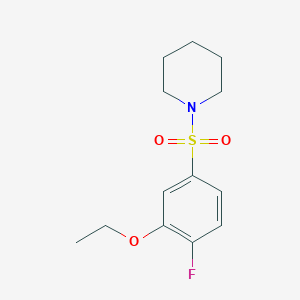
![1-[(2-Ethoxy-5-methylphenyl)sulfonyl]piperidine](/img/structure/B230868.png)


